molecular formula C8H8O4 B1597192 Methyl 5-formyl-2-methylfuran-3-carboxylate CAS No. 81661-26-9

Methyl 5-formyl-2-methylfuran-3-carboxylate

Cat. No. B1597192
M. Wt: 168.15 g/mol
InChI Key: WINMHOHYPKKTEM-UHFFFAOYSA-N
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Patent
US08822466B2

Procedure details

Phosphorus oxychloride (33 ml) is added dropwise to a solution of 2-methyl-furan-3-carboxylic acid methyl ester (25.0 g) in DMF (75 ml) under nitrogen at 0° C. After 3 h 30 at 40° C., the reaction mixture is slowly poured onto water at 0° C. and NaOH 5 N is added carefully. The mixture is extracted three times with diethyl ether. The combined organic phases are washed with a saturated aqueous solution of NaHCO3, dried over Na2SO4 and concentrated in vacuo. The crude product is purified by chromatography on silica gel eluting with a mixture of diethyl ether and ethyl acetate (3:1) to yield 5-formyl-2-methyl-furan-3-carboxylic acid methyl ester (22.36 g) as a yellow solid. MS (HPLC/MS): 169 (MH+).
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]([C:10]1[CH:14]=[CH:13][O:12][C:11]=1[CH3:15])=[O:9].[OH-].[Na+].CN([CH:21]=[O:22])C>>[CH3:6][O:7][C:8]([C:10]1[CH:14]=[C:13]([CH:21]=[O:22])[O:12][C:11]=1[CH3:15])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
25 g
Type
reactant
Smiles
COC(=O)C1=C(OC=C1)C
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture is slowly poured onto water at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on silica gel eluting with a mixture of diethyl ether and ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=C(OC(=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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